Buthionine sulfoximine ethyl ester

Neuroscience Blood-Brain Barrier Glutathione Metabolism

Buthionine sulfoximine ethyl ester (BSO ethyl ester, CAS 131202-22-7) is an esterified prodrug derivative of buthionine sulfoximine (BSO). It functions as a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis.

Molecular Formula C10H22N2O3S
Molecular Weight 250.36 g/mol
CAS No. 131202-22-7
Cat. No. B154722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButhionine sulfoximine ethyl ester
CAS131202-22-7
SynonymsBSO ethyl ester
buthionine sulfoximine ethyl este
Molecular FormulaC10H22N2O3S
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCCC(C)S(=N)(=O)CCC(C(=O)OCC)N
InChIInChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1
InChIKeyLTSXFJISUHNKQB-OYNLBEDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buthionine Sulfoximine Ethyl Ester (CAS 131202-22-7): Procurement and Differentiation Overview


Buthionine sulfoximine ethyl ester (BSO ethyl ester, CAS 131202-22-7) is an esterified prodrug derivative of buthionine sulfoximine (BSO) [1]. It functions as a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis [2]. The ethyl ester modification enhances membrane permeability, enabling more efficient intracellular delivery and conversion to the active BSO moiety by endogenous esterases [1]. This compound is primarily utilized in research settings to induce controlled glutathione depletion for studying oxidative stress, chemosensitization, and metabolic pathways [2].

Why Buthionine Sulfoximine Ethyl Ester Cannot Be Substituted by Unmodified BSO in Critical Assays


Unmodified buthionine sulfoximine (BSO, CAS 83730-53-4) exhibits severely restricted penetration across biological membranes, particularly the blood-brain barrier, limiting its utility in neuroscience and in vivo models requiring robust glutathione depletion in privileged compartments [1]. In contrast, the ethyl ester prodrug form demonstrates substantially enhanced transmembrane flux and bioactivation, leading to quantifiably greater target engagement and pharmacodynamic effect [1]. Simple substitution with BSO in protocols designed for the ester would result in insufficient intracellular inhibitor concentrations, confounding experimental outcomes and necessitating prohibitively high doses that introduce off-target toxicity [2]. The following evidence quantifies this critical performance differential.

Buthionine Sulfoximine Ethyl Ester: Head-to-Head Quantitative Differentiation Evidence


Enhanced Brain Penetration and Glutathione Depletion vs. Unmodified BSO

Buthionine sulfoximine ethyl ester exhibits significantly improved brain penetration compared to unmodified BSO. In adult mice, intraperitoneal administration of BSO ethyl ester led to substantially increased brain BSO levels within 5-15 minutes and a ~25% decrease in brain glutathione levels after 30-60 minutes, whereas unmodified BSO produced only a ~10% decrease in brain glutathione under identical conditions [1].

Neuroscience Blood-Brain Barrier Glutathione Metabolism

Superior γ-Glutamylcysteine Synthetase Inhibition Potency Among Alkyl Sulfoximines

In a systematic structure-activity study of sulfoximine-based transition-state analogue inhibitors against E. coli γ-glutamylcysteine synthetase, the sulfoximine bearing an ethyl side chain was identified as 'by far the most potent inhibitor' among the tested alkyl derivatives (including H, methyl, propyl, butyl, and CH2OH). Modifying the side chain size away from ethyl markedly decreased inhibition potency, reduced overall affinity, impaired inactivation rate, and facilitated enzyme reactivation upon dilution [1].

Enzyme Inhibition Structure-Activity Relationship Transition-State Analog

Prodrug Activation Kinetics and Intracellular BSO Delivery Advantage

BSO ethyl ester functions as a cell-permeable prodrug that is hydrolyzed by intracellular esterases to release the active BSO moiety. This design circumvents the poor membrane permeability of the parent BSO zwitterion. Comparative studies in brain tissue demonstrate that esterification enables detectable brain BSO accumulation within 5-15 minutes post-administration, a timeframe in which unmodified BSO shows negligible brain uptake [1]. The ethyl ester's enhanced lipophilicity (predicted LogP ~1.73 ) facilitates passive diffusion across lipid bilayers that the parent compound cannot traverse efficiently [2].

Prodrug Design Cellular Pharmacokinetics Esterase Activation

Buthionine Sulfoximine Ethyl Ester: Evidence-Backed Procurement Scenarios


Neuroscience: Inducing Robust Glutathione Depletion in Brain Tissue for Oxidative Stress Studies

When experimental protocols require ≥20% reduction in brain glutathione levels within 60 minutes to study neurodegenerative mechanisms, ischemic injury, or neurotoxin sensitization, BSO ethyl ester is the validated tool compound. Unmodified BSO fails to achieve this threshold (~10% depletion only) [1]. This compound enables interrogation of glutathione-dependent processes in the central nervous system without confounding variables introduced by alternative depletion methods (e.g., diethyl maleate, which lacks target specificity).

Cancer Biology: Glutathione Modulation for Chemosensitization and Ferroptosis Research

Investigators studying glutathione-dependent drug resistance or ferroptosis induction require efficient intracellular GSH depletion. BSO ethyl ester's enhanced cellular uptake, driven by its prodrug design, ensures reliable γ-GCS inhibition across diverse cell types, including those with limited passive permeability to BSO [2]. The compound's established use in melanoma and glioma models validates its utility in oncological applications where consistent GSH modulation is critical [3].

Enzymology: Transition-State Analog Studies of γ-Glutamylcysteine Synthetase

For mechanistic investigations of γ-GCS catalysis and inhibitor design, the ethyl-substituted sulfoximine scaffold provides the optimal balance of binding affinity and irreversible inactivation kinetics. Structure-activity studies confirm that deviation from the ethyl side chain reduces both potency and residence time on the enzyme [4]. Researchers developing next-generation GSH synthesis inhibitors should use BSO ethyl ester as the benchmark comparator.

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